REACTION_CXSMILES
|
FC(F)(F)C(OI(C1C=CC=CC=1)OC(=O)C(F)(F)F)=[O:4].[CH2:22]([C:24]1[O:25][C:26]2[C:27](=[C:29](N)[CH:30]=[CH:31][CH:32]=2)[N:28]=1)[CH3:23].[OH2:34]>C(#N)C.C(#N)C.O.C(OC(C)C)(C)C>[CH2:22]([C:24]1[O:34][C:29]2[C:30](=[O:4])[CH:31]=[CH:32][C:26](=[O:25])[C:27]=2[N:28]=1)[CH3:23] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1OC=2C(N1)=C(C=CC2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
by extracting with dichloromethane
|
Type
|
WASH
|
Details
|
The resulting organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrating in order
|
Type
|
CUSTOM
|
Details
|
to produce a brown paste
|
Type
|
CUSTOM
|
Details
|
Purification by medium pressure chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
produces
|
Name
|
|
Type
|
|
Smiles
|
C(C)C=1OC2=C(N1)C(C=CC2=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |